![molecular formula C11H10O3 B3177383 2-Methylidene-4-oxo-4-phenylbutanoic acid CAS No. 15732-75-9](/img/structure/B3177383.png)
2-Methylidene-4-oxo-4-phenylbutanoic acid
Overview
Description
2-Methyl-4-oxo-4-phenylbutanoic Acid is a chemical reagent used in the synthesis of various pharmaceutically active compounds . It is also known as β-benzoylpropionic acid . It has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .
Synthesis Analysis
The synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid has been optimized using a central-composite rotatable design (CCRD) and response surface methodology (RSM) . In the early 1990s, two different polymorphs of 4-oxo-4-phenylbutanoic acid were synthesized. The crystal of the first one, VERMAG, was obtained from methanol, while the second modification was synthesized in benzene .Molecular Structure Analysis
A new Z = 8, Z’ = 2 polymorph of 4-oxo-4-phenylbutanoic acid, C10H10O3, was obtained . The previously published two polymorphs with CCDC codes VERMAG and VERMAG01 crystallize with Z = 4, Z’ = 1 in monoclinic space groups . All polymorphs contain dimers of molecules bounded by intermolecular hydrogen bonds leaving carbonyl groups at Position 4 unaffected .Physical And Chemical Properties Analysis
2-Methyl-4-oxo-4-phenylbutanoic acid has a molecular weight of 192.21 . It has a melting point of 140-142°C . The boiling point is 360.9°C at 760 mmHg .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methylidene-4-oxo-4-phenylbutanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway .
Mode of Action
This compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . The compound’s interaction with its target results in the inhibition of the MK biosynthesis pathway.
Biochemical Pathways
The compound affects the bacterial menaquinone (MK) biosynthesis pathway . By inhibiting MenB, the compound disrupts the production of MK, a crucial component of the bacterial electron transport chain. This disruption can lead to downstream effects such as impaired energy production in bacteria.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production in bacteria. By inhibiting the MK biosynthesis pathway, the compound can potentially lead to bacterial cell death .
properties
IUPAC Name |
2-methylidene-4-oxo-4-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDYOAKQTRLNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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